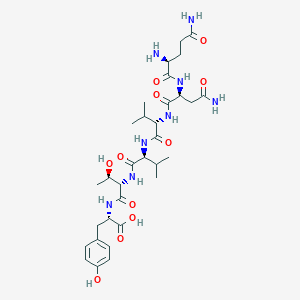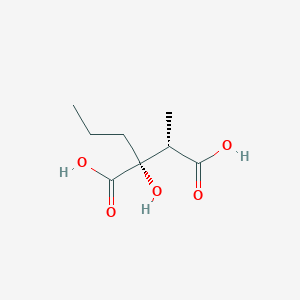
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 2-methoxy-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of a suitable silane precursor with the corresponding organic groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to hydrogen or other substituents.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of butan-2-ol or butan-2-one.
Reduction: Formation of (Butan-2-yl)(hydro)(2-methoxy-4-methylphenyl)silane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based bioactive molecules or as a probe in biological studies.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism by which (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The difluoro groups can influence the reactivity and stability of the compound, while the methoxy and methyl groups on the phenyl ring can participate in further functionalization.
Comparación Con Compuestos Similares
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
- (Butan-2-yl)(difluoro)(4-methoxyphenyl)silane
- (Butan-2-yl)(difluoro)(2-methoxyphenyl)silane
Comparison: Compared to its analogs, (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and potential applications. For instance, the methoxy group can enhance the compound’s solubility in organic solvents, while the methyl group can provide steric hindrance, affecting its interaction with other molecules.
Propiedades
Número CAS |
918447-06-0 |
|---|---|
Fórmula molecular |
C12H18F2OSi |
Peso molecular |
244.35 g/mol |
Nombre IUPAC |
butan-2-yl-difluoro-(2-methoxy-4-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-5-10(3)16(13,14)12-7-6-9(2)8-11(12)15-4/h6-8,10H,5H2,1-4H3 |
Clave InChI |
QFKMPOLNMTUMRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=C(C=C(C=C1)C)OC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
